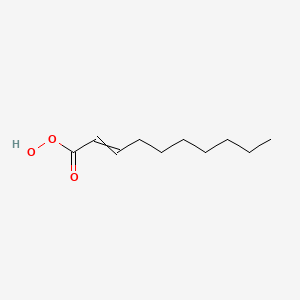

Dec-2-eneperoxoic acid

Description

Properties

CAS No. |

62103-16-6 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

dec-2-eneperoxoic acid |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-5-6-7-8-9-10(11)13-12/h8-9,12H,2-7H2,1H3 |

InChI Key |

QBOWTMQFZPBTRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CC(=O)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dec-2-eneperoxoic acid can be synthesized through the peroxidation of dec-2-ene. The reaction typically involves the use of hydrogen peroxide as the oxidizing agent in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the stability of the peroxo group.

Industrial Production Methods: In an industrial setting, the production of dec-2-eneperoxoic acid may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of stabilizers and inhibitors is common to prevent the decomposition of the peroxo group during the production process.

Chemical Reactions Analysis

Types of Reactions: Dec-2-eneperoxoic acid undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent, converting alkenes to epoxides.

Reduction: Under specific conditions, it can be reduced to dec-2-enoic acid.

Substitution: It can participate in substitution reactions where the peroxo group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, and sulfuric acid are common reagents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed:

Epoxides: From the oxidation of alkenes.

Dec-2-enoic acid: From the reduction of dec-2-eneperoxoic acid.

Substituted alkenes: From substitution reactions.

Scientific Research Applications

Dec-2-eneperoxoic acid has several applications in scientific research:

Chemistry: Used as an oxidizing agent in organic synthesis to prepare epoxides and other oxygenated compounds.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and as a bleaching agent in various industrial processes.

Mechanism of Action

The mechanism of action of dec-2-eneperoxoic acid involves the transfer of an oxygen atom from the peroxo group to the substrate. This process typically occurs through a concerted mechanism, where the peroxo group forms a transient intermediate with the substrate, leading to the formation of the oxidized product. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Hexa-2,4-dienoic Acid

Hexa-2,4-dienoic acid (C₆H₈O₂; CAS 110-44-1) shares structural similarities with Dec-2-eneperoxoic acid due to its unsaturated carbon chain. However, key differences include:

- Functional Groups: Hexa-2,4-dienoic acid contains conjugated double bonds (2,4-diene) and a carboxylic acid group, whereas Dec-2-eneperoxoic acid features a single double bond and a peroxoic acid group.

- Reactivity: The peroxo group in Dec-2-eneperoxoic acid enhances its oxidizing capacity compared to the carboxylic acid group in Hexa-2,4-dienoic acid, which is more acidic but less reactive in redox reactions.

| Property | Dec-2-eneperoxoic Acid | Hexa-2,4-dienoic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₃ | C₆H₈O₂ |

| Functional Groups | Peroxoic acid, alkene | Carboxylic acid, diene |

| Reactivity | High (oxidizing agent) | Moderate (acid catalyst) |

| Documented Uses | Limited | General industrial use |

Other Peroxoic Acids (e.g., Peracetic Acid)

Peracetic acid (CH₃COOOH) is a well-studied peroxoic acid. Key distinctions include:

- Stability : Peracetic acid is commercially stabilized, while Dec-2-eneperoxoic acid’s stability is uncharacterized.

- Antimicrobial Efficacy : Peracetic acid is widely used as a disinfectant; Dec-2-eneperoxoic acid’s biocidal properties are untested.

3. For instance:

- focuses on Hexa-2,4-dienoic acid, which lacks a peroxo group .

- discusses NSAIDs (e.g., Celecoxib), which are unrelated to peroxoic acids .

4. Conclusion Dec-2-eneperoxoic acid remains understudied compared to analogous compounds like Hexa-2,4-dienoic acid or peracetic acid. Further research is required to establish its comparative advantages.

References (Hexa-2,4-dienoic acid properties) (Methodological constraints in NSAID studies)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.